molecular formula C18H15NO4 B11699035 3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B11699035
M. Wt: 309.3 g/mol
InChI Key: IHCJXBRZVBSIHE-UHFFFAOYSA-N
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Description

3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the reaction of 3,5-dimethylphenol with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
  • (2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-methylphenyl)prop-2-enenitrile [8][8]

Uniqueness

3,5-dimethylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

(3,5-dimethylphenyl) 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C18H15NO4/c1-11-7-12(2)9-13(8-11)23-16(20)10-19-17(21)14-5-3-4-6-15(14)18(19)22/h3-9H,10H2,1-2H3

InChI Key

IHCJXBRZVBSIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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